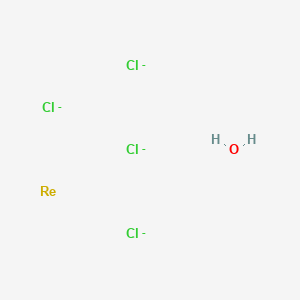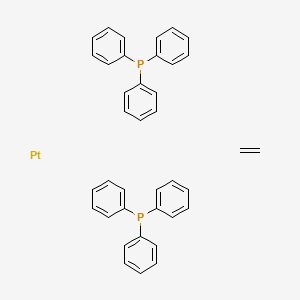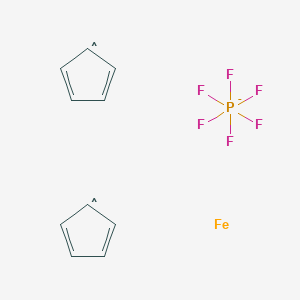
CERIUM MOLYBDENUM OXIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium Molybdenum Oxide is a cerium salt form of molybdate . It is an important family of materials used as inorganic pigments in paints, plastics, ceramics, and also in catalysis . Cerium molybdenum oxide species are expected to play an active role in industrial cerium molybdenum tellurium oxide acrylonitrile catalyst .
Synthesis Analysis
Cerium Molybdenum Oxide can be synthesized by the Pechini method . This method uses glycerol as a polyol and is suitable for synthesizing nanoparticles of small size from 4 to 65 nm at a concentration from micromolar to nanomolar .Molecular Structure Analysis
Cerium Molybdenum Oxide has a complex structure. A detailed X-ray photoelectron, i.r., and Raman spectral study has been made of Ce2(MoO4)3 and five novel cerium molybdenum oxides . The cerium molybdates consist of highly irregular or mixed polyhedral arrangements with Mo–O bond strengths .Chemical Reactions Analysis
Cerium Molybdenum Oxide species are expected to play an active role in an industrial cerium molybdenum tellurium oxide acrylonitrile catalyst . The photoemission results add to the few existing previous data concerning cerium compounds and confirm the valence distribution in the compounds .Physical And Chemical Properties Analysis
Cerium Molybdenum Oxide exhibits good thermal stability . The addition of Mo to Ce is an efficient strategy to increase the acidity . The main factor influencing fructose conversion is an adequate combination of the acid sites .Scientific Research Applications
Heterogeneous Oxidation Catalysis
Cerium Molybdenum Oxide is widely recognized for its role in heterogeneous oxidation catalysis. The incorporation of cerium into catalyst systems enhances selectivity, activity, and stability due to cerium’s redox activity. This has led to its use in selective oxidation, combustion, NOx remediation, and the production of sustainable chemicals and materials from bio-based feedstocks .
Electrochemical Applications
The electrochemical properties of Cerium Molybdenum Oxide make it suitable for use in solid oxide fuel cell anodes and high-capacity reversible lithium-ion battery anodes. Its unique electronic conductivity and resistance to coking and sulfur contamination are particularly beneficial for these applications .
Glass Technology
In the field of glass technology, Cerium Molybdenum Oxide contributes to the development of glasses with improved mechanical properties and stability. Its low cost and unique chemical-physical characteristics are advantageous for producing high-quality glass products .
Photodynamic Therapy (PDT)
Cerium Molybdenum Oxide nanomaterials have shown potential in photodynamic therapy for treating various cancers, including neuroglioma, oral cancer, breast cancer, pancreatic cancer, prostate cancer, and melanoma. The material’s properties may enhance the effectiveness of PDT treatments .
Environmental and Sustainable Applications
The environmental applications of Cerium Molybdenum Oxide include its use as a catalyst in processes aimed at reducing pollution, such as NOx remediation. Additionally, its role in the production of sustainable chemicals highlights its importance in green chemistry initiatives .
Biomedical Applications
In biomedical research, Cerium Molybdenum Oxide nanoparticles, known as nanoceria, have been explored as catalytic antioxidants. They have shown promise in cell culture models and animal models of disease, indicating potential therapeutic applications .
Mechanism of Action
Target of Action
Cerium Molybdenum Oxide, particularly in the form of nanoparticles, has been found to exhibit significant antibacterial properties . The primary targets of this compound are bacterial cells, including strains such as Escherichia coli and Staphylococcus aureus . The compound interacts with these cells, disrupting their normal function and leading to their eventual death .
Mode of Action
The mode of action of Cerium Molybdenum Oxide is unique and differs from conventional antibiotics. The compound’s antibacterial mechanism is based on the reversible conversion between two valence states of Cerium (Ce III/Ce IV) . This conversion process generates reactive oxygen species (ROS), which are known to cause damage to bacterial cells .
Biochemical Pathways
The biochemical pathways affected by Cerium Molybdenum Oxide are primarily those involved in bacterial cell function and survival. The generation of ROS during the compound’s interaction with bacterial cells leads to oxidative stress, which can damage cellular components and disrupt essential biochemical pathways . This disruption can inhibit the growth and proliferation of the bacteria, leading to their death .
Pharmacokinetics
The pharmacokinetics of Cerium Molybdenum Oxide, particularly in nanoparticle form, is an area of active research. A study has used a physiologically based pharmacokinetic (PBPK) model to predict the biodistribution of intravenously injected Cerium Oxide nanoparticles in the body . The model described the time courses of the nanoparticles in various tissues of rats . .
Result of Action
The primary result of the action of Cerium Molybdenum Oxide is the death of bacterial cells. The compound’s interaction with these cells, and the subsequent generation of ROS, leads to oxidative stress and damage to cellular components . This damage disrupts essential biochemical pathways, inhibiting bacterial growth and proliferation, and ultimately leading to cell death .
Action Environment
The action of Cerium Molybdenum Oxide can be influenced by various environmental factors. For instance, the corrosion resistance of a composite coating of Nickel and Cerium Molybdenum Oxide was found to be slightly reduced after seven days of exposure in a 0.05 M NaCl solution This suggests that the compound’s action, efficacy, and stability can be affected by the chemical environment in which it is used
Safety and Hazards
Cerium Molybdenum Oxide may cause eye irritation, conjunctivitis, ulceration, and corneal abnormalities . It may cause mild skin irritation, gastrointestinal irritation with nausea, vomiting, and diarrhea, and respiratory tract irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Future Directions
Cerium Molybdenum Oxide futures have been introduced by CME Group, allowing you to forward hedge your molybdenum price risk using a centrally cleared, cash-settled financial instrument . Demand for Cerium Molybdenum Oxide is expected to grow, particularly from clean energy sectors such as wind, hydrogen, and other green technologies .
properties
| { "Design of the Synthesis Pathway": "The synthesis of cerium molybdenum oxide can be achieved through a solid-state reaction method.", "Starting Materials": [ "Cerium oxide (CeO2)", "Molybdenum oxide (MoO3)" ], "Reaction": [ "Mix the starting materials in stoichiometric amounts in a mortar and pestle.", "Transfer the mixture to a crucible and heat it in a furnace at 800-1000°C for several hours.", "Cool the resulting product to room temperature and grind it into a fine powder.", "Characterize the product using techniques such as X-ray diffraction, scanning electron microscopy, and energy-dispersive X-ray spectroscopy to confirm the formation of cerium molybdenum oxide." ] } | |
CAS RN |
13454-70-1 |
Product Name |
CERIUM MOLYBDENUM OXIDE |
Molecular Formula |
Ce2Mo3O12 |
Molecular Weight |
760.04 |
synonyms |
CERIUM MOLYBDENUM OXIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-](/img/structure/B1143565.png)

